4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol
Description
4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol is a phenolic Schiff base derivative characterized by a chloro-substituted phenol core linked to a 3,4-dimethylphenylamino group via a methylene bridge. Its synthesis typically involves condensation of 5-chlorosalicylaldehyde with 3,4-dimethylaniline under reflux conditions . The compound exhibits a planar molecular geometry with intramolecular O–H···N hydrogen bonding, forming an S(6) ring motif that enhances structural stability .
Properties
IUPAC Name |
4-chloro-2-[(3,4-dimethylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-3-5-14(7-11(10)2)17-9-12-8-13(16)4-6-15(12)18/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIFALUYBJQVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol involves several steps. One common synthetic route includes the reaction of 4-chloro-2-methylphenol with 3,4-dimethylaniline under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme activity.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The compound’s planar structure (dihedral angle between aromatic rings: 2.71°) and intramolecular hydrogen bonding distinguish it from analogs with bulkier substituents or altered bridging groups. Key comparisons include:
Lipophilicity and Solubility
Lipophilicity (log k) and solubility are critical for bioavailability. Derivatives with electron-withdrawing groups (e.g., –NO₂, –Cl) exhibit higher log k values, while dimethyl groups reduce lipophilicity:
Antimicrobial and Antidiabetic Activity
Schiff base analogs of 4-aminophenol derivatives (e.g., S-1 to S-5) show broad-spectrum antimicrobial activity against Staphylococcus aureus and Bacillus subtilis, with α-amylase inhibition up to 93.2% .
Anticancer Potential
The oxadiazole-containing analog 6h demonstrates significant anticancer activity (PGI = 65.12 against SNB-19 cells) via tubulin inhibition, attributed to hydrophobic interactions with residues like Leu252 and Val238 . In contrast, the target compound’s planar structure and hydrogen bonding may favor DNA intercalation, as seen in hyperchromic shifts in similar Schiff bases .
Toxicity Profiles
Zinc complexes of Schiff bases with piperazine groups show minimal hematological toxicity but liver activity reduction at high doses . The target compound’s lack of metal chelation sites may mitigate such effects, though further studies are needed.
Biological Activity
4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol is a phenolic compound characterized by the presence of a chloro substituent and a dimethylphenylamine moiety. Its molecular formula is C₁₅H₁₆ClNO, with a molecular weight of 261.75 g/mol. This compound has gained attention in various fields of research due to its potential biological activities, including antibacterial and antiviral effects.
Chemical Structure and Properties
The structure of 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol enhances its reactivity and biological properties. The phenolic hydroxyl group contributes to its potential interactions with biological targets, while the chloro and dimethyl groups influence its hydrophobicity and binding affinity to proteins.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₆ClNO |
| Molecular Weight | 261.75 g/mol |
| Key Functional Groups | Chloro, Amino, Phenolic Hydroxyl |
The biological activity of 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol primarily involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in proteins, while the chloro and dimethylphenyl groups facilitate hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various pharmacological effects.
Antibacterial Activity
Research indicates that 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol exhibits significant antibacterial properties. In one study, it demonstrated minimum inhibitory concentrations (MICs) as low as 8 µg/mL against certain bacterial strains, with zones of inhibition measuring up to 17 mm at higher concentrations.
Antiviral Activity
Analogues of this compound have shown promise in inhibiting viral replication processes. For instance, related compounds have been documented to effectively inhibit human adenovirus (HAdV) infections, suggesting potential applications in antiviral therapies.
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial effects of 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol against various strains of bacteria. The results indicated that the compound was particularly effective against Gram-positive bacteria, showcasing its potential as a therapeutic agent in treating bacterial infections.
- Antiviral Properties : Another investigation focused on the antiviral activity of structurally similar compounds. The findings highlighted that compounds with similar substitution patterns could inhibit viral replication, thus opening avenues for further research into the antiviral capabilities of 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol .
Comparative Analysis with Similar Compounds
The unique structural features of 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol set it apart from other phenolic compounds. Below is a comparison table highlighting its distinctiveness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-2-amino phenol | C₆H₆ClN₃O | Simple amino substituent without dimethyl groups |
| 4-Chloro-3-methyl phenol | C₇H₇ClO | Methyl group at meta position |
| 5-Amino-4-chloro-o-cresol | C₇H₈ClN₂O | Different amino positioning |
| 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol | C₁₅H₁₆ClNO | Chloro and dimethyl groups enhance biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
